molecular formula C10H12F2N2O B2508492 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine CAS No. 2202458-92-0

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine

Cat. No. B2508492
CAS RN: 2202458-92-0
M. Wt: 214.216
InChI Key: OQOXHVGIYRJANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a compound that falls within the broader class of methoxypyrazines, which are aromatic compounds known for their presence in various natural products and for their relevance in the flavor and fragrance industries. Methoxypyrazines, in general, have been studied for their role in the aroma of wines and their occurrence in other natural sources, such as plants and insects .

Synthesis Analysis

The synthesis of methoxypyrazines can be approached through various chemical pathways. One method involves the reaction of 2(1H)-pyrazinones with naturally occurring methylating agents, such as fruit pectin or betaine, which can lead to the formation of methoxypyrazines under heat . Another approach to asymmetrically substituted methoxypyrazines, which could potentially be applied to synthesize the compound , involves the condensation of aminoalcohols with protected amino acids, followed by cycloimine formation and aromatization . However, the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of methoxypyrazines can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was determined using X-ray diffraction, which provided detailed information on bond distances and angles consistent with literature values . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn affects its chemical reactivity and physical properties.

Chemical Reactions Analysis

Methoxypyrazines can participate in various chemical reactions. For instance, they can be used as attractants for insects, as demonstrated by their role in attracting florivorous scarabs in field bioassays . Additionally, methoxypyrazines can be formed through reactions involving pyrazinones and methylating agents, suggesting a potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyrazines are of interest due to their impact on the sensory characteristics of food and beverages. For example, the quantitative analysis of methoxypyrazines in wine has been performed using stable isotope dilution gas chromatography-mass spectrometry, which revealed their concentrations in various wines and their contribution to wine flavor . The detection limits and recovery efficiencies of these compounds in wine samples have also been established, indicating their stability and presence at trace levels . The volatility and aroma contributions of methoxypyrazines make them significant in the context of food chemistry and entomology .

Scientific Research Applications

Methoxypyrazine Biosynthesis in Wine Grapes

Methoxypyrazines, including compounds structurally related to 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine, are significant in wine science. They contribute to the herbaceous and vegetal characteristics in wines, particularly those made from Cabernet Sauvignon grapes. Research by Dunlevy et al. (2013) explored the biosynthesis of methoxypyrazines in grape berries, focusing on the impacts of light exposure and crop level. The study showed that light exposure reduces methoxypyrazine concentrations, while crop level manipulation did not significantly impact their biosynthesis. These findings are crucial for understanding and controlling methoxypyrazine levels in wine grapes, thereby influencing wine flavor profiles (Dunlevy et al., 2013).

Occurrence in Raw Vegetables

Murray and Whitfield (1975) investigated the presence of methoxypyrazines, similar to the compound , in various raw vegetables. Their study identified these compounds in a wide range of vegetables, providing insights into their natural occurrence and potential contributions to flavor profiles in various food items. This research contributes to understanding the distribution and significance of methoxypyrazines in the plant kingdom (Murray & Whitfield, 1975).

Role in Wine Aroma

Allen, Lacey, and Boyd (1994) conducted quantitative analysis of methoxypyrazines in red wines, including varieties like Cabernet Sauvignon. Their study suggests that methoxypyrazines, structurally related to this compound, contribute to the aroma and flavor of wine, enhancing its complexity and appeal. The findings assist in understanding how these compounds affect wine's sensory properties (Allen, Lacey, & Boyd, 1994).

Methoxypyrazine-Derived Flavors in Wine

A study by Dunlevy et al. (2013) identified a specific methyltransferase gene responsible for methoxypyrazine synthesis in grape berries, impacting the herbaceous/green/vegetal attributes of certain wine varieties. Understanding the genetic factors behind methoxypyrazine production can guide breeding and cultivation practices for desired wine flavors (Dunlevy et al., 2013).

Methoxypyrazines in Sauvignon Blanc

Lacey et al. (1991) identified and quantified three methoxypyrazines in Sauvignon Blanc grapes and wines, providing insights into the compound's role in defining the characteristic aroma of this wine variety. This research helps in understanding how methoxypyrazines influence the sensory quality of specific wine types (Lacey et al., 1991).

properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-9(14-3-2-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXHVGIYRJANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.